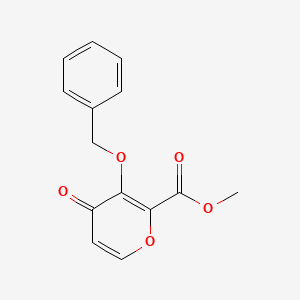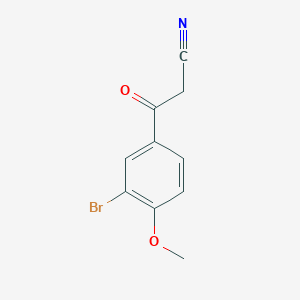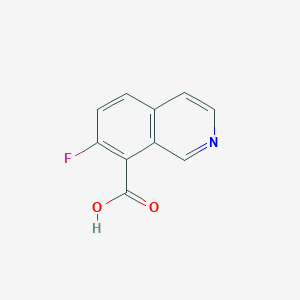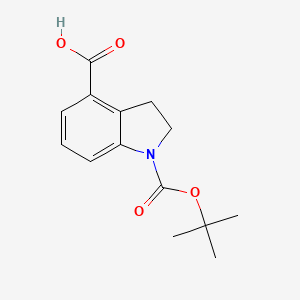![molecular formula C20H25N5O3 B2595002 3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-93-3](/img/structure/B2595002.png)
3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiinflammatory Activity
A series of substituted analogues based on the pyrimidopurinedione ring system, including structures similar to the queried compound, exhibit antiinflammatory activity. These compounds have shown effectiveness in models of chronic inflammation, comparable to well-known anti-inflammatory drugs. One derivative, highlighted for further evaluation, demonstrated cyclooxygenase inhibitory activity without inducing side effects such as gastric ulcers or ocular toxicity observed with related compounds (Kaminski et al., 1989).
Synthesis and Structural Studies
The compound is part of a broader class of molecules involved in synthesis studies aimed at exploring new chemical entities with potential biological activities. Research on similar pyrimidopurinediones has led to the development of new synthetic routes and the exploration of their chemical reactivity and interactions, contributing to the field of medicinal chemistry and drug design (Šimo et al., 1995).
Interaction with Adenosine Receptors
New series of pyrimido- and tetrahydropyrazinopurinediones have been evaluated for their affinities to adenosine receptors, identifying compounds with selective antagonistic activity. This research is relevant for understanding the modulation of adenosine receptors, which are implicated in various physiological processes and diseases (Szymańska et al., 2016).
Molecular Diversity and Drug Design
The compound's structural motif is involved in the synthesis of diverse molecular entities through multi-component reactions, showcasing the potential for generating novel compounds with therapeutic applications. Such synthetic endeavors enhance the molecular diversity available for drug discovery and development, targeting various biological pathways and diseases (Bharti & Parvin, 2015).
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-17-16(18(27)25(20(22)28)12-6-14-26)24-11-5-10-23(19(24)21-17)13-9-15-7-3-2-4-8-15/h2-4,7-8,26H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEBOZALZSQMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide](/img/structure/B2594922.png)


![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)



![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)




![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)